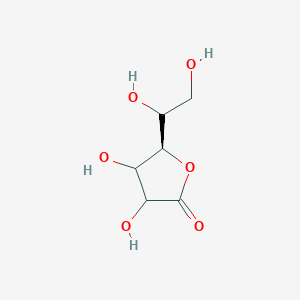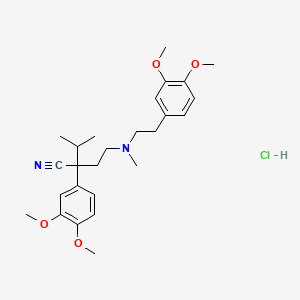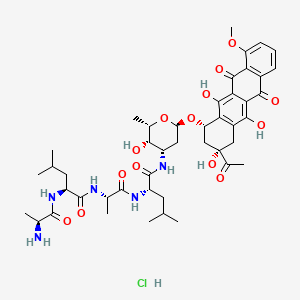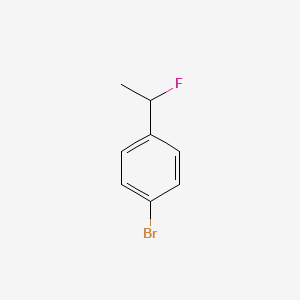
(5R)-5-(1,2-Dihydroxyethyl)-3,4-Dihydroxyoxolan-2-on
Übersicht
Beschreibung
(5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one, also known as (5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one, is a useful research compound. Its molecular formula is C6H10O6 and its molecular weight is 178.14. The purity is usually 95%.
BenchChem offers high-quality (5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalytische Umwandlungsprozesse
Im Bereich der grünen Chemie spielt diese Verbindung eine Rolle bei der katalytischen Dehydrierung von Ethanol zu Acetaldehyd . Dieser Prozess ist aufgrund der vielseitigen Anwendungen von Acetaldehyd und der hohen Atomenökonomie der Reaktion von Bedeutung. Die Umwandlung von Ethanol in wertsteigernde Chemikalien und Brennstoffe ist ein wachsendes Forschungsgebiet mit Auswirkungen auf nachhaltige industrielle Prozesse.
Organische Synthese
Die Verbindung ist an der Synthese von Chinoxalin-2(1H)-on-Derivaten durch photoinduzierte C–H-Funktionalisierung beteiligt . Diese Methode zeichnet sich durch einen breiten Substratspektrum, eine hohe Atomenökonomie und milde Bedingungen aus, was sie zu einem attraktiven Ansatz für die Herstellung komplexer organischer Moleküle macht.
Biotechnologie
In biotechnologischen Anwendungen wird die Verbindung in enzymatischen Reaktionen eingesetzt. Zum Beispiel ist sie Teil einer biokatalytischen Domino-Reaktion zur Synthese von 2H-1-Benzopyran-2-on-Derivaten unter Verwendung von alkalischer Protease aus Bacillus licheniformis . Dies zeigt die Nützlichkeit der Verbindung bei der Förderung der enzymatischen Selektivität und Effizienz in der synthetischen Biologie.
Umweltwissenschaften
Die Verbindung trägt zu den Umweltwissenschaften durch ihre Rolle in den chemischen Abwehrmechanismen von Pflanzen bei. Kontrollierte Hydroxylierungen von Diterpenoiden, zu denen diese Verbindung gehört, ermöglichen die Pflanzenabwehr ohne Autotoxizität . Diese Forschung ist entscheidend für das Verständnis, wie Pflanzen chemische Verbindungen verwenden, um sich vor Schädlingen zu schützen, ohne ihr eigenes Wachstum zu beeinträchtigen.
Materialwissenschaften
In den Materialwissenschaften ist die Verbindung Teil von Studien zum Inhibitionsmechanismus von 2′-substituierten Nukleotid-Analoga gegen die RNA-abhängige RNA-Polymerase von SARS-CoV-2 . Diese Forschung ist entscheidend für die Entwicklung neuer Materialien und Beschichtungen, die die Virusreplikation hemmen können, mit weitreichenden Auswirkungen auf die öffentliche Gesundheit.
Analytische Chemie
Schließlich wird die Verbindung in der analytischen Chemie bei der Entwicklung von ratiometrischen Sensormethoden eingesetzt, die auf der katalytischen Aktivität von Mn–Fe-Schicht-Doppelschicht-Hydroxidschichten basieren . Diese Anwendung ist wichtig für die Entwicklung genauerer und empfindlicher Methoden zum Nachweis verschiedener biologischer und chemischer Substanzen.
Eigenschaften
IUPAC Name |
(5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2?,3?,4?,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-GHWWWWGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([C@@H]1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-(Piperazin-1-yl)propyl]acetamide](/img/structure/B583380.png)


